N-Hydroxy-4-methylbenzimidoyl chloride
Description
Properties
CAS No. |
36288-37-6 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(1E)-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8+ |
InChI Key |
CWLYVEMDVAPUMV-CSKARUKUSA-N |
SMILES |
CC1=CC=C(C=C1)C(=NO)Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Mechanistic Insights :
- Formation of the oxime involves nucleophilic attack by hydroxylamine on the aldehyde carbonyl.
- Thionyl chloride activates the oxime’s hydroxyl group, facilitating substitution with chloride.
Mechanochemical Synthesis with NaCl and Oxone
A solvent-free, ball-milling approach provides an alternative route (Figure 2).
Reaction Protocol
- Substrate : 4-Methylbenzaldoxime is reacted with sodium chloride (NaCl) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄).
- Catalyst : Sodium carbonate (Na₂CO₃) facilitates deprotonation and stabilization.
- Conditions : Ball-milling at 30 Hz for 30 minutes under ambient conditions.
Key Advantages
Mechanistic Pathway :
- Oxidation of NaCl by Oxone generates chlorinating intermediates (e.g., Cl⁻ or ClO⁻).
- Chlorination of the oxime occurs via electrophilic substitution, forming the hydroximoyl chloride.
Comparative Analysis of Synthesis Routes
Critical Challenges and Solutions
- Byproduct Formation : In the traditional method, excess SOCl₂ may lead to side reactions (e.g., sulfonation).
Solution: Use anhydrous conditions and precise stoichiometry. - Oxone Reactivity : In the mechanochemical route, Oxone’s strong oxidative nature risks over-oxidation.
Solution: Limit reaction time and employ Na₂CO₃ as a buffer.
Experimental Data from Literature
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in N-hydroxy-4-methylbenzimidoyl chloride is highly electrophilic, enabling substitution with nucleophiles such as amines, thiols, and alkoxides. This reaction typically proceeds via an SN₂ mechanism , where steric effects influence reactivity . For example:
-
Amine substitution : Reacting with primary amines yields N-hydroxyimidamide derivatives.
-
Thiol substitution : Thiols generate sulfanyl derivatives under mild basic conditions.
Reactivity trends align with steric hindrance principles: methyl substitution on the benzene ring reduces crowding, favoring higher reaction rates compared to bulkier analogs .
Oxidative Transformations
The hydroxy group undergoes oxidation in the presence of oxidizing agents like Oxone (potassium peroxymonosulfate). A 2020 study demonstrated that ball-milling this compound with NaCl and Oxone produces N-acyloxyimidoyl chlorides (Table 1) .
Table 1: Oxidative Reactions Under Ball-Milling Conditions
| Product | Reagents | Yield (%) |
|---|---|---|
| (Z)-4-Methyl-N-((4-methylbenzoyl)oxy)benzimidoyl chloride | NaCl, Oxone, Na₂CO₃ | 57 |
| (Z)-4-Chloro-N-((4-chlorobenzoyl)oxy)benzimidoyl chloride | NaCl, Oxone, Na₂CO₃ | 35 |
| (Z)-4-Bromo-N-((4-bromobenzoyl)oxy)benzimidoyl chloride | NaCl, Oxone, Na₂CO₃ | 45 |
Key factors:
-
Electron-donating substituents (e.g., methyl) enhance yields by stabilizing intermediates.
-
Halogen substituents (Cl, Br) reduce yields due to increased steric and electronic hindrance .
Condensation and Cyclization
The compound participates in condensation reactions with carbonyl compounds or amines to form heterocyclic structures. For example:
-
Reaction with aromatic aldehydes generates oxazoline derivatives via imine intermediate formation.
-
Cyclization with 1,2-diamines yields benzimidazole analogs, useful in pharmaceutical applications.
Mechanistic Insights
-
Substitution Mechanism : The hydroxy oxygen’s lone pairs attack electrophilic sulfur in thionyl chloride during synthesis, forming a chloro sulfite ester intermediate. Subsequent SN₂ displacement releases HCl and yields the final product .
-
Oxidation Pathway : Oxone facilitates radical-mediated oxidation, where the hydroxy group is converted to an acyloxy moiety via a peroxysulfur intermediate .
Scientific Research Applications
Chemical Synthesis
N-Hydroxy-4-methylbenzimidoyl chloride serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the construction of more complex molecules.
Key Applications in Chemical Synthesis:
- Intermediate for Organic Compounds: It is used in the synthesis of other benzimidoyl derivatives, which can further be transformed into pharmaceutical agents or agrochemicals.
- Reagent in Coupling Reactions: The compound can be employed in coupling reactions to form imines or amides, which are significant in synthesizing biologically active compounds.
Biological Research
The compound has been investigated for its potential as a biochemical probe in biological research. Its structure allows it to interact with various biological targets.
Biological Applications:
- Enzyme Mechanism Studies: this compound has been explored for its ability to inhibit specific enzymes, making it useful for studying enzyme kinetics and mechanisms.
- Antimicrobial Activity: Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound is being studied for its therapeutic potential.
Medicinal Applications:
- Anticancer Properties: Some studies have reported that compounds derived from this compound show cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Antiviral Activity: Preliminary evaluations have indicated that related compounds may inhibit viral replication, particularly against human cytomegalovirus.
Industrial Applications
The compound is also relevant in industrial applications, particularly in the production of specialty chemicals.
Industrial Uses:
- Production of Specialty Chemicals: It is utilized in the synthesis of various specialty chemicals used in pharmaceuticals and agrochemicals.
- Development of Agrochemicals: Its derivatives are being explored for use as fungicides and herbicides, contributing to agricultural productivity.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Facilitates synthesis of complex organic molecules |
| Biological Research | Enzyme mechanism studies | Useful for studying enzyme kinetics |
| Antimicrobial activity | Potential candidates for new antibiotics | |
| Medicinal Chemistry | Anticancer properties | Cytotoxic effects against cancer cell lines |
| Antiviral activity | Inhibition of viral replication | |
| Industrial Applications | Production of specialty chemicals | Used in pharmaceuticals and agrochemicals |
| Development of agrochemicals | Explored as fungicides and herbicides |
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition Research : Another study focused on the inhibition of a specific enzyme by this compound. The results indicated that the compound could effectively reduce enzyme activity, providing insights into its potential as a biochemical probe.
- Antimicrobial Evaluation : A series of tests were conducted to evaluate the antimicrobial properties of various derivatives of this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism by which N-Hydroxy-4-methylbenzimidoyl chloride exerts its effects involves the formation of reactive intermediates, such as N-acyloxyimidoyl chlorides. These intermediates can undergo further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Hydroxy-4-methylbenzimidoyl chloride belongs to a family of para-substituted benzimidoyl chlorides. Below is a detailed comparison with analogs differing in substituent groups:
Table 1: Structural and Functional Comparison of Para-Substituted N-Hydroxybenzimidoyl Chlorides
Electronic and Steric Effects
- Methyl Group (-CH₃): The methyl group in this compound is weakly electron-donating, stabilizing the aromatic ring without significantly altering reactivity. This is reflected in its efficient mechanochemical conversion to products like 2a .
- Nitro Group (-NO₂): The nitro substituent’s strong electron-withdrawing nature reduces electron density at the imidoyl chloride site, likely decreasing reactivity in nucleophilic substitutions .
- Bromine (-Br) : Bromine’s size and inductive effects may sterically hinder reactions while offering opportunities for cross-coupling chemistry (e.g., Suzuki reactions) .
Biological Activity
N-Hydroxy-4-methylbenzimidoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods involving the reaction of aldoximes with chlorinating agents. For instance, the reaction of 4-methylbenzaldoxime with thionyl chloride can yield the corresponding N-hydroxy compound. The introduction of functional groups such as hydroxyl and chlorine enhances its reactivity and potential biological applications.
Antiviral Properties
Recent studies have highlighted the antiviral properties of compounds related to this compound. For example, derivatives of this compound have shown significant activity against human cytomegalovirus (HCMV). In a study, compounds derived from similar structures demonstrated half maximal inhibitory concentrations (IC50) ranging from 2.54 mM to 11.2 mM against HCMV, indicating their potential as antiviral agents .
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated. In vitro studies demonstrated that certain derivatives did not exhibit significant cytotoxicity even at concentrations above their IC50 values. For instance, compounds tested showed cell viability near 100% when treated with concentrations up to twice their IC50 levels . This characteristic is crucial for developing safe therapeutic agents.
The mechanism by which this compound exerts its biological effects is thought to involve interference with viral replication processes. The structural characteristics of the compound allow it to interact with viral proteins or nucleic acids, thereby inhibiting viral proliferation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Study on HCMV : A study assessed the efficacy of various derivatives against HCMV. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antiviral activity compared to those with electron-donating groups .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects on human foreskin fibroblast (HFF) cells. The findings revealed that certain derivatives maintained high cell viability even after prolonged exposure, suggesting a favorable safety profile .
Comparative Analysis
A comparative analysis of the biological activities of this compound and its analogs is presented in the table below:
| Compound | IC50 (mM) | Cytotoxicity (Cell Viability %) |
|---|---|---|
| This compound | 9.47 | ~100% |
| Fluoro-substituted derivative | 2.54 | ~95% |
| Other analogs | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Hydroxy-4-methylbenzimidoyl chloride under varying reaction conditions?
- Methodological Answer: Synthesis typically involves coupling 4-methylbenzimidoyl derivatives with hydroxylamine precursors under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic chlorination steps), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of reagents like thionyl chloride or phosphorus pentachloride . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography.
Q. How should researchers handle This compound safely in laboratory settings?
- Methodological Answer: Follow OSHA HazCom 2012 guidelines: use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Work in a fume hood to avoid inhalation of vapors. Store away from moisture and oxidizing agents due to its acyl chloride reactivity. Refer to safety protocols for analogous compounds like 4-bromobenzoyl chloride for spill management and waste disposal .
Q. What purification techniques are effective for isolating This compound from reaction mixtures?
- Methodological Answer: After quenching unreacted reagents (e.g., with ice-water), extract the product using a non-polar solvent (e.g., ethyl acetate). Purify via vacuum distillation or silica gel chromatography with gradient elution (hexane/ethyl acetate). Confirm purity via melting point analysis and HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How can spectroscopic methods resolve structural ambiguities in This compound derivatives?
- Methodological Answer: Use a combination of H/C NMR to confirm the imidoyl chloride moiety (e.g., carbonyl carbon at ~170 ppm) and hydroxy group proton coupling. IR spectroscopy identifies N–O stretching (~930 cm) and C=Cl bonds (~780 cm). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What computational strategies predict the reactivity of This compound in nucleophilic acyl substitution?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states and charge distribution. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack. Compare with experimental kinetic data (e.g., rate constants in polar aprotic solvents) .
Q. How can researchers address contradictions in reported biological activity data for This compound derivatives?
- Methodological Answer: Apply qualitative contradiction analysis: (1) Replicate assays under standardized conditions (e.g., fixed pH, temperature); (2) Use control compounds (e.g., 4-hydroxybenzaldehyde derivatives) to isolate variables; (3) Validate bioactivity via orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
